2-(2-氯苯基)-4'-碘乙酰苯酮

描述

"2-(2-Chlorophenyl)-4'-iodoacetophenone" is a chemical compound with interest in various fields due to its halogenated structure. While specific studies on this compound are rare, investigations into related halogenated acetophenones provide insights into their chemical behavior and applications.

Synthesis Analysis

The synthesis of related compounds involves various strategies including acetylation, methylation, Fries rearrangement, Grignard reaction, and Sandmeyer reaction, leading to different acetophenone derivatives with yields varying from moderate to high (Teng Da-wei, 2011).

Molecular Structure Analysis

Spectral techniques like FT-IR, FT-Raman, and NMR have been used to analyze the structure of chloro- and bromo-acetophenones, identifying significant shifts and alterations due to halogen presence which can be applied to understand "2-(2-Chlorophenyl)-4'-iodoacetophenone" (S. Ramalingam et al., 2011).

Chemical Reactions and Properties

Halogenated acetophenones participate in various chemical reactions including nucleophilic addition and oxidation processes. They exhibit unique reactivity due to the presence of electron-withdrawing halogen atoms affecting the carbonyl group's behavior (Laijun Zhang et al., 2006).

Physical Properties Analysis

The physical properties such as melting and boiling points, solubility, and crystalline structure of halogenated acetophenones significantly depend on the halogen atoms present. For example, different packing modes and interactions are observed in p-haloacetophenones due to varying halogen atoms (D. Britton & W. Brennessel, 2004).

Chemical Properties Analysis

Chemical properties like acidity, basicity, and reactivity towards other chemical agents can be influenced by halogen substituents. The presence of chlorine and iodine in acetophenones impacts their electron distribution, reactivity patterns, and interaction with nucleophiles (P. Pouzet et al., 1998).

科学研究应用

氯酚的光降解

光降解机制:氯酚,如2-氯苯酚,根据它们在环上的位置以及它们是分子形式还是阴离子形式,会经历特定的光降解机制。这会导致转化为像间苯二酚或环戊二烯酸这样的化合物,通过Diels-Alder反应发生二聚化 (Boule, Guyon, & Lemaire, 1982)。

铜掺杂二氧化钛催化:使用铜掺杂二氧化钛可以增强氯酚如2-氯苯酚的光催化降解,这表现出显著的可见光活性。在特定条件下,这种方法可以完全去除氯酚 (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018)。

环境影响

- 环境光化学:氯酚的环境影响包括它们在寒冷生态系统中通过光解转化为异生物,如氯联苯二酚。这个过程可以在自然环境中发生,并导致有毒化合物的存在 (Klánová, Klán, Nosek, & Holoubek, 2003)。

化学分析与合成

- 分子结构分析:对与2-(2-氯苯基)-4'-碘乙酰苯酮结构相关的化合物的研究,如(E)-3-(4-氯苯基)-1-(4-氟苯基)丙-2-烯-1-酮,可以提供有关它们的分子结构、稳定性和电子性质的见解。这些信息对于理解它们的化学行为和潜在应用至关重要 (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014)。

医学成像应用

医学成像:已经探索了类似于2-(2-氯苯基)-4'-碘乙酰苯酮结构的氯苯基化合物的放射碘化类似物在医学成像中的应用,特别是在靶向肾上腺组织方面 (Counsell, Ranade, Pocha, Willette, & Diguilio, 1968)。

光催化和降解途径:对氯酚的光催化降解的研究揭示了不同的反应途径和效率,这对于理解这些化合物的环境命运至关重要 (Bertelli & Selli, 2006)。

属性

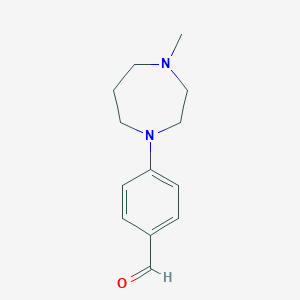

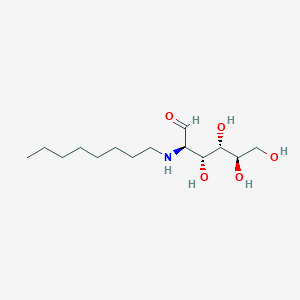

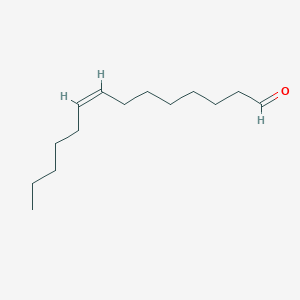

IUPAC Name |

2-(2-chlorophenyl)-1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClIO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVAYPSSRZMYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598407 | |

| Record name | 2-(2-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187617-06-7 | |

| Record name | 2-(2-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

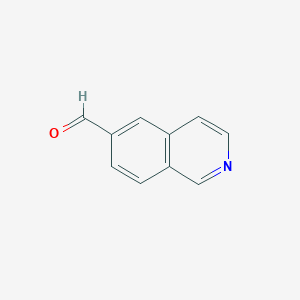

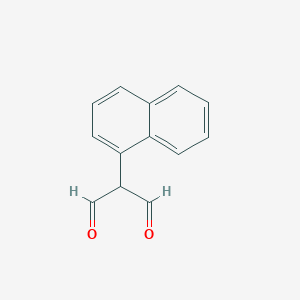

![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)